molecular formula C21H28 B6295299 3-Nonyl-1,1'-biphenyl, 99% CAS No. 2415751-84-5

3-Nonyl-1,1'-biphenyl, 99%

Cat. No. B6295299
CAS RN: 2415751-84-5
M. Wt: 280.4 g/mol
InChI Key: PIARNUCSUVZQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nonyl-1,1'-biphenyl (3-NBP) is a synthetic chemical compound belonging to the biphenyl family of compounds. It is a white, crystalline solid with a molecular weight of 260.3 g/mol and a melting point of 75°C. 3-NBP is a non-polar compound and is highly soluble in organic solvents such as toluene, chloroform, and ether. It is used in a variety of applications, including chemical synthesis, organic synthesis, and analytical chemistry.

Scientific Research Applications

3-Nonyl-1,1'-biphenyl, 99% has been used extensively in scientific research, particularly in the fields of analytical chemistry, organic synthesis, and chemical synthesis. It is used as a reagent in the synthesis of organic compounds and as a catalyst in chemical reactions. It is also used as a reference standard for the analysis of organic compounds.

Mechanism of Action

3-Nonyl-1,1'-biphenyl, 99% is a non-polar compound and does not interact with other molecules. As such, it does not have any direct effect on biochemical or physiological processes. However, it can act as a catalyst to facilitate chemical reactions and can be used to synthesize other compounds.
Biochemical and Physiological Effects
As a non-polar compound, 3-Nonyl-1,1'-biphenyl, 99% does not interact with other molecules and does not have any direct biochemical or physiological effects. However, it can be used as a reagent in the synthesis of other compounds, which may have biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

3-Nonyl-1,1'-biphenyl, 99% has several advantages for use in laboratory experiments. It is a non-polar compound, which makes it ideal for use in organic synthesis and chemical reactions. It is also highly soluble in organic solvents, making it easy to use and handle. Additionally, it is relatively inexpensive, which makes it a cost-effective reagent.
However, there are some limitations to using 3-Nonyl-1,1'-biphenyl, 99% in laboratory experiments. It is not stable in the presence of light and oxygen, and it can react with water, making it unsuitable for use in aqueous solutions. Additionally, it has a low melting point, which makes it difficult to handle and store.

Future Directions

The use of 3-Nonyl-1,1'-biphenyl, 99% in scientific research is likely to continue to grow in the future. It has been used in the synthesis of a wide range of organic compounds, and its use in the development of new catalysts and reagents is likely to increase. Additionally, its use in analytical chemistry and in the synthesis of pharmaceuticals and other compounds is likely to expand. Finally, its use in the development of new materials and technologies is likely to increase as well.

Synthesis Methods

3-Nonyl-1,1'-biphenyl, 99% is synthesized by the reaction of nonyl bromide and 1,1'-biphenyl in the presence of sodium sulfide. The reaction is carried out in a solvent such as toluene or xylene, and the product is isolated by filtration. The yield of the reaction is typically in the range of 70-80%.

properties

IUPAC Name

1-nonyl-3-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28/c1-2-3-4-5-6-7-9-13-19-14-12-17-21(18-19)20-15-10-8-11-16-20/h8,10-12,14-18H,2-7,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIARNUCSUVZQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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